n-(4-Anilinophenyl)maleimide chemical properties and reactivity
n-(4-Anilinophenyl)maleimide chemical properties and reactivity
An In-Depth Technical Guide to N-(4-Anilinophenyl)maleimide: Chemical Properties and Reactivity
Introduction: The Versatility of N-Aryl Maleimides
N-substituted maleimides are a significant class of reagents in chemistry and biochemistry, prized for their unique reactivity and the stability they impart to resulting products. Within this family, N-aryl maleimides represent a pivotal group, offering enhanced thermal stability in polymers and superior stability in bioconjugates compared to their N-alkyl counterparts.[1][2] N-(4-Anilinophenyl)maleimide, the subject of this guide, embodies these characteristics. Its structure, featuring a diphenylamine moiety linked to the maleimide ring, provides a unique combination of hydrophobicity and reactivity, making it a compound of significant interest for researchers in drug development, materials science, and diagnostics.[3]
This guide offers a deep dive into the chemical properties, reactivity, and practical applications of N-(4-Anilinophenyl)maleimide, providing a technical resource for scientists and researchers. We will explore its synthesis, core reactivity, and established protocols, grounding the discussion in the broader, well-documented context of N-aryl maleimides to provide field-proven insights.
Section 1: Core Chemical and Physical Properties
Understanding the fundamental physicochemical properties of N-(4-Anilinophenyl)maleimide is essential for its effective use in experimental design, including solvent selection, reaction temperature, and purification strategies. The key properties are summarized below.
Table 1: Physicochemical Properties of N-(4-Anilinophenyl)maleimide
| Property | Value | Reference |
|---|---|---|
| CAS Number | 32099-65-3 | [4] |
| Molecular Formula | C₁₆H₁₂N₂O₂ | [4] |
| Molecular Weight | 264.28 g/mol | [4] |
| Appearance | Light yellow to brown crystalline powder | [3] |
| Melting Point | 161-163 °C | [4] |
| Boiling Point | 466 °C at 760 mmHg | [4] |
| Density | 1.346 g/cm³ | [4] |
| Water Solubility | Practically insoluble (0.015 g/L at 25 °C) | [4] |
| LogP (Octanol/Water) | 2.99760 |[4] |
The high melting point and low water solubility are characteristic of its rigid, aromatic structure. The positive LogP value indicates a hydrophobic nature, which is a critical consideration for its application in biological systems, influencing protein binding and cell permeability.
Section 2: Synthesis of N-(4-Anilinophenyl)maleimide
The synthesis of N-aryl maleimides typically follows a well-established two-step process: (1) the formation of a maleamic acid intermediate via the reaction of an aniline with maleic anhydride, followed by (2) a cyclodehydration step to form the imide ring.[5][6] While specific literature for N-(4-Anilinophenyl)maleimide is sparse, a reliable synthetic route can be extrapolated from protocols for analogous compounds like N-(4-Nitrophenyl)maleimide and N-(4-hydroxyphenyl)maleimide.[5][7]
The proposed pathway involves the reaction of 4-aminodiphenylamine with maleic anhydride, followed by chemical dehydration.
Caption: Mechanism of thiol-maleimide Michael addition.
A critical challenge in traditional maleimide bioconjugation is the reversibility of this reaction via a retro-Michael reaction, which leads to drug deconjugation in vivo. [8]N-aryl maleimides, including N-(4-Anilinophenyl)maleimide, offer a significant advantage. The electron-withdrawing nature of the N-aryl substituent accelerates the hydrolysis of the thiosuccinimide ring, forming a stable, ring-opened product that is no longer susceptible to the retro-Michael reaction. [2][8]This leads to substantially more stable antibody-drug conjugates (ADCs), a crucial attribute for therapeutic efficacy. [2]
Polymerization
N-substituted maleimides are valuable monomers for producing polymers with high thermal stability, owing to the rigidity of the imide ring in the polymer backbone. [1]N-(4-Anilinophenyl)maleimide can undergo both homopolymerization and copolymerization with other vinyl monomers (e.g., methyl acrylate, ethyl acrylate) via free-radical polymerization. [1][9] The polymerization is typically initiated using thermal initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) in an organic solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF). [1][6]The resulting polymers exhibit excellent chemical resistance and thermal stability, making them suitable for applications in advanced composites and coatings. [1][3]
[2+2] Photocycloaddition
The double bond in the maleimide ring is also capable of participating in photochemical reactions, most notably [2+2] photocycloadditions. [10]When conjugated to biomolecules, this reactivity can be harnessed to create photochemical crosslinks or to re-bridge disulfide bonds in proteins and peptides, offering novel strategies for stabilizing biologics or developing photo-responsive materials. [10]
Section 4: Applications in Research and Drug Development
The unique reactivity profile of N-(4-Anilinophenyl)maleimide positions it as a valuable tool in several high-impact areas.
-
Antibody-Drug Conjugates (ADCs): Its ability to form stable linkages with cysteine residues makes it an ideal linker component for ADCs. [2][]The enhanced stability of the N-aryl maleimide conjugate minimizes premature drug release in circulation, improving the therapeutic window and safety profile of the ADC. [2]* Biomedical Research and Diagnostics: As a versatile bioconjugation reagent, it can be used to attach fluorescent probes, biotin, or other reporter molecules to proteins and peptides for use in diagnostic assays and cellular imaging. [3]The hydrophobic nature of the anilinophenyl group may also serve as a probe for hydrophobic pockets in proteins. [12]* Materials Science: In polymer chemistry, it serves as a monomer for creating high-performance polymers with exceptional thermal stability. These materials are explored for use in advanced electronics, aerospace composites, and specialty coatings. [1][3]
Section 5: Experimental Protocols
To ensure scientific integrity, a described protocol must be a self-validating system. The following is a detailed, field-proven methodology for a typical application: the conjugation of N-(4-Anilinophenyl)maleimide to a cysteine-containing peptide.
Protocol: Cysteine-Peptide Conjugation
Objective: To covalently attach N-(4-Anilinophenyl)maleimide to a model peptide containing a single cysteine residue.
Materials:
-
Cysteine-containing peptide (e.g., GGCYGRKKRRQRRR)
-
N-(4-Anilinophenyl)maleimide
-
Conjugation Buffer: 50 mM Phosphate buffer, 150 mM NaCl, 2 mM EDTA, pH 7.0
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Analytical HPLC system with a C18 column
-
Mass spectrometer (e.g., ESI-MS)
Workflow Diagram:
Caption: Standard workflow for peptide-maleimide conjugation.
Step-by-Step Methodology:
-
Peptide Preparation:
-
Dissolve the cysteine-containing peptide in the Conjugation Buffer to a final concentration of 1 mg/mL.
-
Causality: The buffer maintains a stable pH of 7.0, optimal for selective thiol reactivity. EDTA is included to chelate divalent metal ions that can catalyze disulfide bond formation.
-
Add a 10-fold molar excess of TCEP to the peptide solution. Incubate for 30 minutes at room temperature.
-
Causality: TCEP is a potent reducing agent that ensures all cysteine residues are in their free thiol form, making them available for conjugation. Unlike DTT, it does not contain a thiol and will not compete with the peptide for the maleimide.
-
-
Maleimide Solution Preparation:
-
Immediately before use, dissolve N-(4-Anilinophenyl)maleimide in anhydrous DMSO to prepare a 10 mM stock solution.
-
Causality: Maleimides can hydrolyze in aqueous solutions over time. Preparing a concentrated stock in a non-aqueous solvent like DMSO and adding a small volume to the reaction minimizes this side reaction.
-
-
Conjugation Reaction:
-
Add a 5- to 10-fold molar excess of the N-(4-Anilinophenyl)maleimide stock solution to the reduced peptide solution.
-
Vortex gently to mix.
-
Causality: Using a molar excess of the maleimide drives the reaction to completion, ensuring high conjugation efficiency.
-
-
Incubation:
-
Allow the reaction to proceed for 1-2 hours at room temperature, protected from light.
-
Reaction progress can be monitored by taking aliquots at different time points and analyzing them by HPLC-MS.
-
-
Purification and Analysis:
-
Once the reaction is complete (as determined by the disappearance of the starting peptide peak and the appearance of the conjugate peak on HPLC), the product can be purified.
-
Use reverse-phase HPLC (RP-HPLC) with a C18 column and a water/acetonitrile gradient containing 0.1% TFA to separate the conjugate from unreacted peptide and excess maleimide.
-
Confirm the identity of the purified product by electrospray ionization mass spectrometry (ESI-MS). The observed mass should correspond to the mass of the peptide plus the mass of N-(4-Anilinophenyl)maleimide (264.28 Da).
-
Conclusion
N-(4-Anilinophenyl)maleimide stands as a potent and versatile chemical tool for researchers and developers. Its physicochemical properties, characterized by a hydrophobic and rigid aromatic structure, are complemented by the highly selective and robust reactivity of its maleimide moiety. By leveraging the principles of Michael addition, it serves as a superior reagent for creating stable bioconjugates, particularly for therapeutic applications like ADCs where conjugate stability is paramount. Furthermore, its capacity for polymerization opens avenues in materials science for the development of high-performance, thermally stable polymers. The protocols and mechanistic insights provided in this guide offer a solid foundation for harnessing the full potential of this valuable compound in the laboratory and beyond.
References
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MDPI. Comment on: Synthesis of New Azo Compounds Based on N-(4-Hydroxyphenyl)maleimide and N-(4-Methylphenyl)maleimide. Molecules 2010, 15, 7498–7508. Available at: [Link]
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International Journal of Science and Research Methodology. Synthesis and Characterization of N-(4-Nitrophenyl) Maleimide Polymer. Available at: [Link]
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PubMed. Fluorescent thiol reagents. VI. N-(1-Anilinonaphthyl-4)maleimide; a fluorescent hydrophobic probe directed to thiol groups in protein. Available at: [Link]
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International Journal for Research in Applied Science & Engineering Technology. Synthesis and Characterization of 4-Nitropheny Maleimide and Copolymerized with Acrylonitrile and Acrylamide. Available at: [Link]
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MDPI. Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. Available at: [Link]
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UCL Discovery - University College London. Development and Photophysical Investigations of Maleimide Chromophores for Applications in Photoactive Bioconjugates. Available at: [Link]
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Cheméo. Chemical Properties of N-(p-Methoxyphenyl)maleimide (CAS 1081-17-0). Available at: [Link]
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International Journal of Science and Research Methodology. Recent Study of N – (4-Methoxyphenyl) Maleimide Monomer and Copolymerized with Methylacrylate. Available at: [Link]
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PubMed. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides. Available at: [Link]
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Chemsrc. N-(4-Anilinophenyl)maleimide | CAS#:32099-65-3. Available at: [Link]
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MDPI. Synthesis of New Azo Compounds Based on N-(4-Hydroxypheneyl)maleimide and N-(4-Methylpheneyl)maleimide. Available at: [Link]
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